(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Overview
Description
(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is a useful research compound. Its molecular formula is C19H16O3 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is 292.109944368 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Derivatives
- The compound 5-(4-Methoxy-3-methylphenyl)-2(3 H)-furanone, a structurally related furanone, has been used in the synthesis of various chemical derivatives. For example, it reacts with electrophilic and nucleophilic reagents, leading to the formation of 3-arylidenefuranone derivatives, phthalides, amides, isothiazolones, benzimidazole derivatives, acid hydrazides, pyridazinones, and ethyl esters (Soliman & El-Sakka, 2017).
Biological Activities
- Some furanone derivatives exhibit potent antibacterial activities. For instance, compounds synthesized from 4-methoxybenzaldehyde displayed inhibitory activities against Escherichia coli and Staphylococcus aureus (Zhang Cai-ling, 2008).
- Several 5-arylidene-2(5H)-furanone derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines. The introduction of certain functional groups in these derivatives increased their cytotoxic potential (Bang et al., 2004).
Potential in Food Industry
- Related furanone compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its methyl ether are key flavor compounds in many fruits and are highly appreciated in the food industry. Understanding their synthesis and biological pathway is crucial for developing biotechnological processes (Schwab, 2013).
Synthesis and Structural Studies
- The synthesis of various furanone derivatives has been extensively studied. For example, the synthesis and crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provided insights into the molecular structure and characteristics of such compounds (Wang Zhao-yang, 2012).
Properties
IUPAC Name |
(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-6-8-15(9-7-13)18-12-16(19(20)22-18)10-14-4-3-5-17(11-14)21-2/h3-12H,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASAIMSBBRRWMC-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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